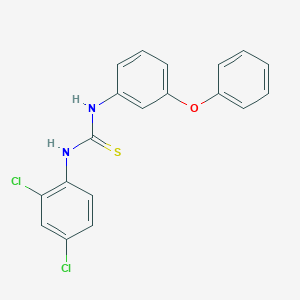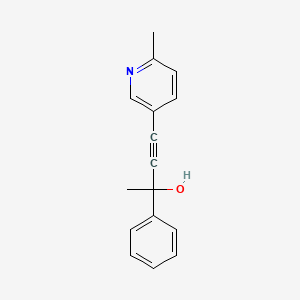
N'-(1H-indol-3-ylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-3-ylmethylene)acetohydrazide, also known as IA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(1H-indol-3-ylmethylene)acetohydrazide is not fully understood. However, it has been suggested that N'-(1H-indol-3-ylmethylene)acetohydrazide exerts its anticancer activity by inducing apoptosis in cancer cells. N'-(1H-indol-3-ylmethylene)acetohydrazide has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane. The anti-inflammatory and antioxidant activities of N'-(1H-indol-3-ylmethylene)acetohydrazide have been attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1H-indol-3-ylmethylene)acetohydrazide has been found to exhibit various biochemical and physiological effects. N'-(1H-indol-3-ylmethylene)acetohydrazide has been found to inhibit the growth of cancer cells, bacteria, and fungi. This compound has also been found to exhibit anti-inflammatory and antioxidant activities. N'-(1H-indol-3-ylmethylene)acetohydrazide has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-indol-3-ylmethylene)acetohydrazide has several advantages and limitations for lab experiments. N'-(1H-indol-3-ylmethylene)acetohydrazide is readily available and can be easily synthesized using different methods. This compound has been extensively studied and its anticancer, antimicrobial, anti-inflammatory, and antioxidant activities have been well documented. However, N'-(1H-indol-3-ylmethylene)acetohydrazide has some limitations for lab experiments. This compound is relatively unstable and can degrade over time. N'-(1H-indol-3-ylmethylene)acetohydrazide is also toxic at high concentrations and should be handled with care.
Direcciones Futuras
N-(1H-indol-3-ylmethylene)acetohydrazide has several potential future directions. N'-(1H-indol-3-ylmethylene)acetohydrazide has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of N'-(1H-indol-3-ylmethylene)acetohydrazide in the treatment of these diseases. N'-(1H-indol-3-ylmethylene)acetohydrazide has also been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. Future studies should focus on the development of N'-(1H-indol-3-ylmethylene)acetohydrazide derivatives with improved pharmacological properties.
Métodos De Síntesis
N-(1H-indol-3-ylmethylene)acetohydrazide has been synthesized using different methods, including the reaction of indole-3-carboxaldehyde with hydrazine hydrate and acetic anhydride. This method involves the condensation of indole-3-carboxaldehyde with hydrazine hydrate in the presence of acetic anhydride to form N-(1H-indol-3-ylmethylene)acetohydrazide. Another method involves the reaction of indole-3-carboxaldehyde with acetic hydrazide in the presence of glacial acetic acid. This method also yields N-(1H-indol-3-ylmethylene)acetohydrazide.
Aplicaciones Científicas De Investigación
N-(1H-indol-3-ylmethylene)acetohydrazide has been extensively studied for its potential applications in various scientific fields. This compound has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. N'-(1H-indol-3-ylmethylene)acetohydrazide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(15)14-13-7-9-6-12-11-5-3-2-4-10(9)11/h2-7,12H,1H3,(H,14,15)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIMZZZQANZAFZ-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6010973.png)
![N-({1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6010984.png)
![7-(cyclobutylmethyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010987.png)

![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6010998.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B6010999.png)
![1-[2-(1-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6011015.png)
![3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6011022.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6011024.png)
![N-[(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6011039.png)
![3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B6011047.png)
![2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6011054.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-fluorophenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6011056.png)
